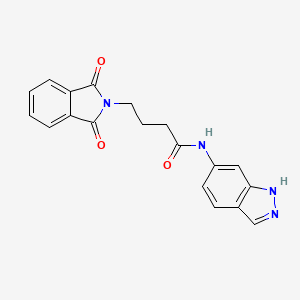![molecular formula C14H13N3O2 B2378228 3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]chinazolin-4-on CAS No. 1002468-22-5](/img/structure/B2378228.png)
3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]chinazolin-4-on
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]quinazolin-4-one” is a chemical compound with the molecular formula C14H13N3O2 . It has gained attention in recent years due to its significant pharmacological and biological properties.
Molecular Structure Analysis
The molecular structure of this compound is determined by its molecular formula, C14H13N3O2 . It contains a quinazolinone core, which is a bicyclic system consisting of two fused six-membered rings, one of which is aromatic (the quinazoline) and the other of which contains a carbonyl group (the 4-one). Attached to this core is a 3,5-dimethyl-1,2-oxazole ring, which is a five-membered ring containing two carbon atoms, two nitrogen atoms, and one oxygen atom .Physical And Chemical Properties Analysis
This compound has a molecular weight of 255.277. Other physical and chemical properties such as density, boiling point, vapor pressure, enthalpy of vaporization, flash point, index of refraction, molar refractivity, number of H bond acceptors, number of H bond donors, number of freely rotating bonds, rule of 5 violations, ACD/LogP, ACD/LogD (pH 5.5), ACD/BCF (pH 5.5), ACD/KOC (pH 5.5), ACD/LogD (pH 7.4), ACD/BCF (pH 7.4), ACD/KOC (pH 7.4), polar surface area, polarizability, surface tension, and molar volume are not available .Wissenschaftliche Forschungsanwendungen
- Forscher haben Derivate von 3-[(3,5-Dimethyl-1,2-oxazol-4-yl)methyl]chinazolin-4-on synthetisiert und ihr antibakterielles Potenzial bewertet . Diese Verbindungen wurden gegen Bakterienstämme wie Escherichia coli und Xanthomonas citri getestet. Das Verständnis ihrer antibakteriellen Eigenschaften kann zur Entwicklung neuer antimikrobieller Wirkstoffe beitragen.
- Einige Publikationen haben die physiologische Aktivität von Verbindungen beschrieben, die von Sulfoderivaten von 3,5-Dimethylisoxazol abgeleitet sind, das strukturelle Ähnlichkeiten mit unserer Verbindung von Interesse aufweist . Die Untersuchung dieser Derivate kann Einblicke in ihre potenziellen therapeutischen Anwendungen liefern.
Antibakterielle Aktivität
Biologische Aktivität von Sulfoderivaten
Safety and Hazards
While specific safety and hazard information for this compound is not available, it is generally recommended to use personal protective equipment, avoid dust formation, avoid breathing vapours, mist or gas, ensure adequate ventilation, and avoid breathing dust when handling similar chemical compounds .
Eigenschaften
IUPAC Name |
3-[(3,5-dimethyl-1,2-oxazol-4-yl)methyl]quinazolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13N3O2/c1-9-12(10(2)19-16-9)7-17-8-15-13-6-4-3-5-11(13)14(17)18/h3-6,8H,7H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYBLAXVQXIYHML-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)C)CN2C=NC3=CC=CC=C3C2=O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13N3O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![N-[4-(carbamoylmethoxy)-2-methylphenyl]-3,4,5,6-tetrachloropyridine-2-carboxamide](/img/structure/B2378147.png)


![ethyl 4-(2-((2-((5-chloro-2-methoxyphenyl)amino)-2-oxoethyl)thio)-4-oxothieno[3,2-d]pyrimidin-3(4H)-yl)piperidine-1-carboxylate](/img/structure/B2378152.png)
![ethyl 2-{[6-chloro-2-(4-methoxyphenyl)-1H-1,3-benzimidazol-1-yl]oxy}acetate](/img/structure/B2378154.png)

![N-(4-phenoxyphenyl)-1-[6-(trifluoromethyl)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2378158.png)
![2-({2-Oxo-2-[3-(trifluoromethyl)anilino]ethyl}sulfinyl)acetic acid](/img/structure/B2378160.png)

![Ethyl 6-[4-(dimethylamino)phenyl]-2-oxo-4-(thiophen-3-yl)cyclohex-3-ene-1-carboxylate](/img/structure/B2378162.png)


